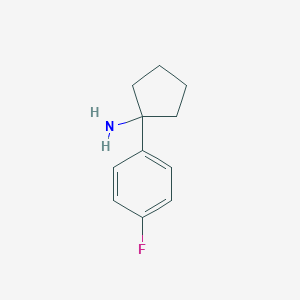

1-(4-Fluorophenyl)cyclopentanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)cyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSPGNRTDZEXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160001-92-3 | |

| Record name | 1-(4-fluorophenyl)cyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)cyclopentanamine via Grignard Reaction

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Fluorophenyl)cyclopentanamine, a valuable building block in medicinal chemistry and drug development. The core of this synthesis is the robust and versatile Grignard reaction. This document delves into the mechanistic underpinnings of this transformation, offers a detailed, field-proven experimental protocol, and addresses critical aspects of process safety and product characterization. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Introduction: The Strategic Importance of Aryl Cyclopentanamines

Substituted cyclopentanamine scaffolds are prevalent in a wide array of biologically active molecules. The incorporation of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making this compound a sought-after intermediate. The Grignard reaction, a cornerstone of carbon-carbon bond formation, presents a highly efficient and scalable method for the construction of this tertiary amine. This guide will explore a strategic approach involving the addition of a 4-fluorophenyl Grignard reagent to a protected cyclopentanone imine equivalent.

Mechanistic Rationale: A Tale of Nucleophilic Addition

The synthesis hinges on the nucleophilic character of the Grignard reagent and the electrophilicity of the imine carbon. The proposed synthetic strategy involves two key stages: the formation of an N-silylated imine from cyclopentanone and the subsequent Grignard addition.

2.1. Formation of the N-(Trimethylsilyl)cyclopentanimine

To circumvent the acidic proton of a primary imine, which would quench the Grignard reagent, a protecting group strategy is employed.[1][2] N-silylated imines are ideal for this purpose as they are readily prepared and the silyl group can be easily removed during the workup.[1][2] The formation of N-(trimethylsilyl)cyclopentanimine proceeds via the reaction of cyclopentanone with a silylating agent, such as lithium bis(trimethylsilyl)amide (LiHMDS), which acts as both a base and a source of the trimethylsilyl group.

2.2. The Grignard Reaction: Carbon-Carbon Bond Formation

The core of the synthesis is the nucleophilic attack of the 4-fluorophenylmagnesium bromide on the electrophilic carbon of the N-(trimethylsilyl)cyclopentanimine. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic.[3] This nucleophile readily adds to the C=N double bond of the imine, forming a magnesium salt of the corresponding silylated amine.[4]

2.3. Hydrolytic Workup: Unveiling the Primary Amine

The final step is the hydrolysis of the intermediate magnesium salt and the cleavage of the N-Si bond to yield the desired primary amine. This is typically achieved by treatment with a mild aqueous acid.[1][2]

Below is a Graphviz diagram illustrating the overall reaction pathway:

Caption: Overall synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology. Each step is designed to be self-validating through in-process controls and observable phenomena.

3.1. Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Supplier |

| 4-Bromofluorobenzene | 175.00 | 1.593 | >99% | Sigma-Aldrich |

| Magnesium turnings | 24.31 | - | >99.5% | Sigma-Aldrich |

| Anhydrous Diethyl Ether | 74.12 | 0.713 | >99.7% | Sigma-Aldrich |

| Cyclopentanone | 84.12 | 0.948 | >99% | Sigma-Aldrich |

| Lithium bis(trimethylsilyl)amide (1M in THF) | 167.33 | - | - | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | >99.9% | Sigma-Aldrich |

| Hydrochloric Acid (concentrated) | 36.46 | 1.18 | 37% | Sigma-Aldrich |

| Sodium Bicarbonate | 84.01 | - | >99.5% | Sigma-Aldrich |

| Anhydrous Sodium Sulfate | 142.04 | - | >99% | Sigma-Aldrich |

3.2. Step-by-Step Procedure

Part A: Preparation of 4-Fluorophenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen to ensure anhydrous conditions.

-

Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Grignard Formation: Add a solution of 4-bromofluorobenzene (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when a color change and gentle refluxing are observed. Once initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy gray or brown.

Part B: Synthesis of this compound

-

Imine Formation: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve cyclopentanone (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Silylation: Slowly add a solution of LiHMDS in THF (1.1 equivalents) to the cyclopentanone solution. Stir the mixture at -78 °C for 1 hour to form the N-(trimethylsilyl)cyclopentanimine in situ.

-

Grignard Addition: Slowly add the prepared 4-fluorophenylmagnesium bromide solution (1.2 equivalents) to the cold imine solution via a cannula. Maintain the temperature at -78 °C during the addition.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and 2 M hydrochloric acid. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate and the silyl group.

-

Workup: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Basification and Extraction: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Then, make the aqueous layer basic (pH > 10) with a concentrated sodium hydroxide solution and extract with diethyl ether (3 x 50 mL) to isolate the free amine.

-

Drying and Concentration: Combine all organic extracts containing the product, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured by several key factors:

-

Anhydrous Conditions: The success of the Grignard reaction is critically dependent on the exclusion of moisture. Flame-drying of glassware and the use of anhydrous solvents are paramount. The initiation of the Grignard formation itself is a visual confirmation of suitable conditions.

-

In Situ Imine Formation: Generating the N-silylated imine in situ minimizes potential side reactions and decomposition that could occur during isolation and purification.

-

Temperature Control: Maintaining a low temperature (-78 °C) during the addition of the Grignard reagent is crucial to prevent side reactions and ensure high selectivity.

-

Controlled Workup: The careful quenching and pH adjustments during the workup are essential for the efficient hydrolysis of the intermediate and the isolation of the final product in its free base form.

Characterization and Data Presentation

The final product, this compound, should be characterized using standard analytical techniques.

5.1. Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.4 ppm), cyclopentyl protons (multiplets, ~1.5-2.0 ppm), and a broad singlet for the amine protons (-NH₂) which is D₂O exchangeable. |

| ¹³C NMR | Aromatic carbons (signals in the range of ~115-165 ppm, with characteristic C-F coupling), the quaternary carbon attached to the nitrogen and phenyl group (~60-70 ppm), and cyclopentyl carbons (~20-40 ppm). |

| IR Spectroscopy | N-H stretching vibrations (two bands in the region of 3300-3400 cm⁻¹ for a primary amine), C-H stretching (aromatic and aliphatic), and a strong C-F stretching band (~1220 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₄FN). |

5.2. Visualization of the Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive and can ignite upon contact with air or moisture. All manipulations should be carried out under an inert atmosphere (nitrogen or argon). Diethyl ether and THF are highly flammable solvents.

-

LiHMDS: This is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Workup: The quenching of the Grignard reaction is exothermic. Slow and controlled addition to the acidic ice mixture is essential.

Conclusion

The Grignard reaction provides a powerful and adaptable platform for the synthesis of this compound. By employing an N-silylated imine strategy, the challenges associated with the acidic protons of a primary imine are effectively overcome. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and safely execute this valuable transformation in their drug discovery and development endeavors.

References

-

NIST. (n.d.). 1-(4-fluorophenyl)pentan-1-one. NIST Chemistry WebBook. Retrieved from [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

-

Schafer, L. L., et al. (2020). N-Silylamines in catalysis: synthesis and reactivity. Chemical Society Reviews, 49(5), 1434-1453. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Schafer, L. L., et al. (2020). N-Silylamines in catalysis: synthesis and reactivity. Request PDF. Retrieved from [Link]

-

Terao, J., et al. (2002). Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes. Journal of the American Chemical Society, 124(16), 4222-4223. Retrieved from [Link]

-

Tetrahedron Chemistry Classes. (2025, January 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. YouTube. Retrieved from [Link]

-

Ohno, M., et al. (1997). Formation of 2-[1-(Trimethylsilyl)alkylidene]-4-cyclopentene-1,3-dione from Lewis Acid-Catalyzed Reaction of Cyclobutenedione Monoacetal with Alkynylsilane. The Journal of Organic Chemistry, 62(8), 2448-2453. Retrieved from [Link]

-

Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopentane. Retrieved from [Link]

-

Awad, W. I., Omran, S. M. A. R., & Nagieb, F. (1963). The reaction of Grignard reagents with N-substituted maleimides. Journal of the Chemical Society (Resumed), 3747-3750. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

-

SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

Organic Syntheses. (2012). Org. Synth. 2012, 89, 267. Retrieved from [Link]

-

University of Baghdad. (2023). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentylamine. Retrieved from [Link]

-

GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Spillane, W. J., Hogan, G., & McGrath, P. (1995). Aminolysis and hydrolysis of sulphamate esters: Substantial N S bonding in the transition state leading to N sulfonylamines. Journal of Physical Organic Chemistry, 8(9), 610-616. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(4-Fluorophenyl)cyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the essential spectroscopic methods used to confirm the identity, structure, and purity of 1-(4-Fluorophenyl)cyclopentanamine. As a key intermediate in the synthesis of various biologically active molecules, rigorous characterization of this compound is paramount for ensuring the validity and reproducibility of research and development outcomes. This document moves beyond rote procedural descriptions to explain the causal relationships behind the data, offering a framework for robust analytical validation.

Molecular and Structural Overview

This compound is an organic compound featuring a cyclopentylamine moiety attached to a 4-fluorophenyl ring. Its structure contains several key features that give rise to distinct spectroscopic signatures: a monosubstituted aromatic ring, a saturated aliphatic ring, a primary amine, and a highly electronegative fluorine atom. The presence of the C-F bond is particularly significant as it is one of the strongest single bonds in organic chemistry and imparts unique polarity and spectroscopic properties to the molecule.[1]

The molecular formula is C₁₁H₁₄FN, and its structure dictates the analytical approach. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is required for unambiguous confirmation.

Caption: Chemical structure of this compound.

The Integrated Analytical Workflow

No single technique provides a complete structural picture. Instead, a synergistic approach is employed where each method yields complementary information. Mass spectrometry provides the molecular weight and elemental composition, NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, and infrared spectroscopy identifies the functional groups present.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms.

-

Aromatic Region (~7.0-7.5 ppm): The fluorophenyl group will exhibit two distinct signals due to the symmetry of the para-substitution. The protons ortho to the fluorine (adjacent to the cyclopentyl group) and the protons meta to the fluorine will appear as two multiplets, often resembling a pair of doublets or triplets. The coupling between protons and the adjacent fluorine atom (³JHF) will further split these signals.

-

Aliphatic Region (~1.5-2.5 ppm): The eight protons of the cyclopentyl ring will appear as a series of complex, overlapping multiplets. The lack of symmetry in the substituted ring leads to distinct chemical environments for each proton.

-

Amine Protons (~1.5-3.0 ppm, variable): The two protons of the primary amine (-NH₂) will typically appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, and the signal may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and is critically important for observing the influence of the fluorine atom.

-

Aromatic Region (~115-165 ppm): Four signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet.[2] The other aromatic carbons will also exhibit smaller couplings (²JCF, ³JCF) to the fluorine atom.[2][3]

-

Aliphatic Region (~20-70 ppm): The cyclopentyl ring should show three distinct signals: one for the quaternary carbon attached to the phenyl ring and the amine, and two or three signals for the CH₂ groups, depending on the magnetic equivalence.

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Splitting Patterns / Couplings |

| ¹H | 7.0 - 7.5 | Aromatic protons show coupling to each other and to ¹⁹F (³JHF) |

| 1.5 - 2.5 | Complex multiplets for cyclopentyl protons | |

| 1.5 - 3.0 (broad) | -NH₂ protons, exchangeable with D₂O | |

| ¹³C | ~160 (d) | C-F, large ¹JCF coupling (~245 Hz) |

| 115 - 140 | Other aromatic carbons, smaller JCF couplings | |

| ~60-70 | Quaternary C of cyclopentyl ring | |

| ~20-40 | CH₂ carbons of cyclopentyl ring |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Due to the presence of a single nitrogen atom, the compound will follow the Nitrogen Rule , exhibiting a molecular ion with an odd mass-to-charge ratio (m/z).[4][5]

-

Molecular Ion (M⁺): The expected monoisotopic mass is 195.1114 u. A high-resolution mass spectrometry (HRMS) experiment should confirm this value, providing strong evidence for the elemental formula C₁₁H₁₄FN.

-

Key Fragmentation: The primary fragmentation pathway for cyclic amines is typically α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[6][7]

-

Loss of H• ([M-1]⁺): A peak at m/z 194 is common for amines.[8]

-

α-Cleavage of the Ring: Cleavage of the C-C bond within the cyclopentyl ring adjacent to the amine can lead to the formation of a stable iminium cation. For example, loss of a C₄H₈ radical (56 u) would result in a fragment at m/z 139.

-

Loss of Cyclopentyl Group: Cleavage of the bond between the phenyl ring and the cyclopentyl group could lead to a fragment corresponding to the fluorophenyl group.

-

Predicted Mass Spectrometry Data

| m/z (Predicted) | Identity | Rationale |

| 195 | [M]⁺ | Molecular Ion |

| 194 | [M-H]⁺ | Loss of a hydrogen radical |

| 139 | [M-C₄H₈]⁺ | α-cleavage and loss of butene from the cyclopentyl ring |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization Method: Use either Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. ESI is a softer ionization technique and is more likely to show a strong molecular ion peak.

-

Instrumentation: Introduce the sample into a mass spectrometer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

-

HRMS (for confirmation): If available, perform a high-resolution analysis to obtain the exact mass to four decimal places, confirming the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

N-H Stretch (3300-3500 cm⁻¹): Primary amines typically show two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity bands characteristic of C-H bonds on the phenyl ring.

-

C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Strong, sharp bands corresponding to the C-H bonds of the cyclopentyl ring.

-

C=C Stretch (Aromatic) (~1500-1600 cm⁻¹): Medium to strong absorptions from the phenyl ring stretching vibrations.

-

C-F Stretch (1000-1360 cm⁻¹): A very strong and characteristic absorption band will be present in this region, confirming the presence of the carbon-fluorine bond.[1] The exact position can be sensitive to the molecular environment.[9]

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (Cyclopentyl) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| 1000 - 1360 | C-F Stretch | Aryl-Fluoride |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt (NaCl or KBr) plates or as a dilute solution in a solvent like chloroform in an appropriate cell.

-

Background Spectrum: Record a background spectrum of the empty spectrometer (or the salt plates/solvent cell). This is crucial to subtract atmospheric (CO₂, H₂O) and solvent absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the absorption spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily identifying the presence of chromophores. The main chromophore in this compound is the fluorophenyl ring.

-

Expected Absorption: Aromatic systems typically show two main absorption bands:

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). A typical concentration is around 0.01 mg/mL.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set the baseline).

-

Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample holder. Scan a range from approximately 200 nm to 400 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

The comprehensive characterization of this compound is achieved through the strategic integration of NMR, MS, FTIR, and UV-Vis spectroscopy. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and atom connectivity, with C-F couplings providing definitive evidence of fluorination. High-resolution mass spectrometry validates the elemental composition, and fragmentation patterns support the proposed structure. FTIR confirms the presence of key functional groups—amine, aromatic ring, and the C-F bond. Finally, UV-Vis spectroscopy verifies the presence of the aromatic chromophore. Together, these techniques provide a self-validating system, ensuring the structural integrity and identity of the compound for its application in research and drug development.

References

-

Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

-

JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. Retrieved from [Link]

-

Hamilton College. (2012). Fluorobenzene. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(4-fluorophenyl)cyclopropanamine. Retrieved from [Link]

-

ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. Retrieved from [Link]

-

Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1988). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformational properties of 4-fluorophenyl trifluoromethyl ether. Canadian Journal of Chemistry, 66(7), 1713-1719. Retrieved from [Link]

-

ResearchGate. (2025). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chloro-2-fluorophenyl)cyclopentan-1-amine. Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810–816. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Bass, A. M., & Sponer, H. (1950). Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet. I. Fluorobenzene and Chlorobenzene. Journal of the Optical Society of America, 40(6), 389-395. Retrieved from [Link]

-

ResearchGate. (n.d.). Functional groups and mode of vibration from FTIR spectra of the evaluated oils. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, fluoro-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

AIP Publishing. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Retrieved from [Link]

-

PubChemLite. (n.d.). [1-(4-fluorophenyl)cyclopentyl]methanamine (C12H16FN). Retrieved from [Link]

-

PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopentanamine (CAS 1003-03-8). Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-fluorophenyl)cyclopentan-1-ol (C11H13FO). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 849217-48-7 | Product Name : 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid. Retrieved from [Link]

-

Sci-Hub. (n.d.). Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet I Fluorobenzene and Chlorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentylamine. Retrieved from [Link]

-

ResearchGate. (2025). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]

-

ScienceDirect. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Retrieved from [Link]

Sources

- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. Video: Mass Spectrometry of Amines [jove.com]

- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet. I. Fluorobenzene and Chlorobenzene*,† [opg.optica.org]

- 11. Absorption [Fluorobenzene] | AAT Bioquest [aatbio.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(4-Fluorophenyl)cyclopentanamine for Drug Development Professionals

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of synthesized compounds. This guide provides an in-depth technical analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra for the novel compound 1-(4-Fluorophenyl)cyclopentanamine. As experimental data for this specific molecule is not widely published, this document synthesizes data from analogous structures and established spectroscopic principles to provide a robust, predicted spectral profile. We will delve into the rationale behind chemical shift assignments, coupling constants, and multiplicity patterns, with a special focus on the influence of the fluorophenyl and cyclopentanamine moieties. Furthermore, this guide outlines a comprehensive, field-proven protocol for the acquisition and processing of NMR data, ensuring scientific integrity and reproducibility for researchers in the pharmaceutical sciences.

Introduction: The Role of NMR in Structural Verification

In the rigorous pipeline of drug development, the absolute confirmation of a molecule's structure is a critical checkpoint. NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The resulting spectrum is a unique fingerprint of the molecule, revealing the connectivity of atoms, their chemical environment, and stereochemical relationships. For a molecule like this compound, which contains distinct aromatic, aliphatic, and heteroatomic features, NMR is the definitive technique for verifying its identity and purity. The presence of fluorine (¹⁹F) adds another layer of diagnostic information through its characteristic coupling to nearby proton and carbon nuclei, a feature we will explore in detail.[1][2]

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the atoms of this compound are numbered as shown in the diagram below. This convention will be used throughout the guide for all spectral assignments.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons of the fluorophenyl ring, the aliphatic protons of the cyclopentyl ring, and the amine protons. The chemical shifts are influenced by the electronegativity of the attached fluorine and nitrogen atoms, as well as magnetic anisotropy effects from the aromatic ring.[3][4]

The 4-fluorophenyl group will give rise to a characteristic pattern. Due to the symmetry of the para-substituted ring, we expect two sets of chemically equivalent protons: H2'/H6' and H3'/H5'.

-

H3'/H5' Protons: These protons are adjacent to the electronegative fluorine atom. They will appear as a multiplet, often approximating a triplet or a doublet of doublets, around δ 7.0–7.1 ppm . The splitting is caused by coupling to the adjacent H2'/H6' protons (³JHH, typically 7-9 Hz) and a through-bond coupling to the ¹⁹F nucleus (³JHF, typically 8-10 Hz).[5][6]

-

H2'/H6' Protons: These protons are ortho to the cyclopentyl substituent and will be slightly deshielded, appearing around δ 7.3–7.4 ppm . Their multiplicity will be a doublet of doublets, arising from coupling to the adjacent H3'/H5' protons (³JHH) and a longer-range coupling to the ¹⁹F nucleus (⁴JHF, typically 2-4 Hz).[6][7]

The appearance of these signals as two "triplets" is a common simplification when the ortho-proton and fluorine coupling constants are similar in magnitude.

The cyclopentyl ring protons are diastereotopic and will present as complex, overlapping multiplets. Based on data from similar structures like cyclopentylamine[8], we can predict their approximate chemical shift regions.

-

H2/H5 Protons: The four protons on the carbons adjacent to the substituted C1 will be the most deshielded of the aliphatic signals due to their proximity to the quaternary carbon, the aromatic ring, and the amine group. They are expected to appear as a multiplet in the range of δ 1.9–2.2 ppm .

-

H3/H4 Protons: The four protons on the C3 and C4 carbons are more shielded and will resonate further upfield as a multiplet, predicted to be in the δ 1.6–1.9 ppm range.

-

NH₂ Protons: The two amine protons typically appear as a broad singlet. Their chemical shift is highly variable and depends on the solvent, concentration, and temperature, but can be expected in the δ 1.5–3.0 ppm range. This signal will disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange, which is a key diagnostic test.[9]

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz | Integration |

| H2', H6' | 7.3–7.4 | dd | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 2-4 Hz | 2H |

| H3', H5' | 7.0–7.1 | t (app) or dd | ³JHH ≈ 8-9 Hz, ³JHF ≈ 8-10 Hz | 2H |

| H2, H5 | 1.9–2.2 | m | - | 4H |

| H3, H4 | 1.6–1.9 | m | - | 4H |

| NH₂ | 1.5–3.0 | br s | - | 2H |

Multiplicity codes: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad, app = apparent.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: four for the aromatic carbons and three for the aliphatic carbons. The chemical shifts are determined by the hybridization and the electronic environment of each carbon atom.[10]

The signals for the fluorophenyl ring carbons are significantly influenced by the fluorine atom, both in their chemical shifts and through C-F coupling.

-

C4' (C-F): This carbon, directly bonded to fluorine, will be the most downfield aromatic signal, predicted around δ 160–164 ppm . It will appear as a doublet with a large one-bond coupling constant (¹JC-F) of approximately 240–250 Hz.[6]

-

C1': The ipso-carbon attached to the cyclopentyl ring is a quaternary carbon and will have a lower intensity. Its chemical shift is predicted to be in the δ 140–144 ppm range and may show a small four-bond coupling to fluorine (⁴JC-F).

-

C2'/C6': These carbons, ortho to the cyclopentyl group, are expected around δ 128–130 ppm . They will appear as doublets due to a three-bond coupling to fluorine (³JC-F) of about 7-9 Hz.

-

C3'/C5': These carbons, meta to the cyclopentyl group and ortho to the fluorine, will be the most upfield of the aromatic signals, around δ 115–117 ppm . They will also be doublets due to a two-bond coupling to fluorine (²JC-F) of approximately 20-22 Hz.[6]

The cyclopentyl carbons will show three distinct signals.

-

C1: This is the quaternary carbon bonded to both the nitrogen and the aromatic ring. It will be significantly deshielded and is predicted to appear in the δ 60–65 ppm range.

-

C2/C5: The carbons adjacent to C1 will resonate around δ 35–40 ppm .

-

C3/C4: The remaining two carbons of the cyclopentyl ring are the most shielded and are expected to appear at δ 24–26 ppm .[8][11]

| Assigned Carbons | Predicted δ (ppm) | Multiplicity (¹⁹F Coupled) | Coupling Constant (J) in Hz |

| C4' | 160–164 | d | ¹JC-F ≈ 245 Hz |

| C1' | 140–144 | d (or s) | ⁴JC-F ≈ 1-3 Hz |

| C2', C6' | 128–130 | d | ³JC-F ≈ 8 Hz |

| C3', C5' | 115–117 | d | ²JC-F ≈ 21 Hz |

| C1 | 60–65 | s | - |

| C2, C5 | 35–40 | s | - |

| C3, C4 | 24–26 | s | - |

In a standard proton-decoupled ¹³C spectrum, all signals appear as singlets unless coupled to another nucleus like ¹⁹F.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data, the following protocol should be followed. This workflow represents a self-validating system designed for the rigorous standards of the pharmaceutical industry.

-

Weighing: Accurately weigh 5-10 mg of the this compound sample.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent contains a pre-calibrated reference peak.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical solvent peak.

-

Tuning & Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set a spectral width of ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: Set to at least 3-4 seconds for good resolution.

-

Relaxation Delay (d1): Use a delay of 1-2 seconds.

-

Number of Scans (ns): Typically 8 to 16 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a proton-decoupled pulse program with NOE (e.g., 'zgpg30').

-

Spectral Width: Set a spectral width of ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: Set to 1-2 seconds.

-

Relaxation Delay (d1): Use a delay of 2 seconds.

-

Number of Scans (ns): A higher number of scans is required due to the low natural abundance of ¹³C. Start with 128 or 256 scans and increase as needed for good signal-to-noise.

-

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to achieve a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).[12]

-

Integration & Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The structural confirmation of this compound can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted data presented in this guide highlights the key diagnostic features: the characteristic doublet of doublets pattern in the aromatic region of the ¹H spectrum due to H-F coupling, and the large ¹JC-F coupling constant for the C4' carbon in the ¹³C spectrum. By following the detailed experimental protocol, researchers can generate high-quality data that, when compared with these predictions, will provide unambiguous verification of the target molecule's structure, ensuring the integrity of subsequent stages in the drug development process.

References

-

Alonso, J. L., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopentylamine. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. biophysics.org [biophysics.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Cyclopentylamine(1003-03-8) 13C NMR spectrum [chemicalbook.com]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. compoundchem.com [compoundchem.com]

- 11. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(4-Fluorophenyl)cyclopentanamine

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(4-Fluorophenyl)cyclopentanamine, a compound of interest in pharmaceutical and forensic sciences. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale for methodological choices, ensuring a robust and reproducible analytical approach. We will explore detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), providing field-proven insights into fragmentation pathways, data interpretation, and method validation. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to develop and implement rigorous analytical methods for the characterization of this and structurally related compounds.

Introduction

This compound is a cyclic amine derivative whose analogs have been investigated for various biological activities. Its structural similarity to certain novel psychoactive substances (NPS) and pharmaceutical precursors makes its unambiguous identification critical.[1][2] Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for this purpose, offering unparalleled sensitivity and structural specificity.[1][3] This guide will dissect the two primary MS-based workflows, elucidating the characteristic fragmentation patterns that serve as a molecular fingerprint for this compound.

Compound Profile:

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₄FN

-

Molecular Weight: 179.23 g/mol

-

Structure:

(Self-generated image for illustrative purposes)

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is an exceptionally powerful technique for the analysis of volatile and thermally stable compounds like this compound. The hard ionization technique of EI (70 eV) induces extensive and reproducible fragmentation, creating a rich mass spectrum that is highly characteristic of the molecule's structure.[1]

Rationale for GC-MS Approach

The choice of GC-MS is predicated on the compound's volatility and the desire for a highly detailed fragmentation pattern for library matching and structural confirmation. The amine functional group can sometimes lead to peak tailing on standard GC columns; however, this is readily mitigated through the use of modern, inert columns or derivatization, although the latter is often unnecessary for this specific analyte.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Accurately weigh 1 mg of the reference standard.

-

Dissolve in 1 mL of methanol or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform serial dilutions as needed to achieve a working concentration of 1-10 µg/mL. The final concentration should be optimized based on instrument sensitivity.

-

Expert Insight: Methanol is an excellent solvent choice due to its polarity and volatility, ensuring good sample introduction without interfering with the chromatography.

-

-

Instrumentation & Parameters:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended. This phase provides excellent separation for a wide range of analytes and is robust.

-

Injection: 1 µL, splitless mode. The use of splitless injection maximizes the transfer of analyte to the column, which is critical for trace-level analysis.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

Causality: This temperature program ensures the compound is eluted as a sharp peak while separating it from potential impurities.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

-

-

EI Fragmentation Analysis

The EI mass spectrum of this compound is governed by the stability of the resulting carbocations and radical species. The nitrogen atom plays a crucial role in directing fragmentation through alpha-cleavage, a dominant pathway for amines.[4][5]

Key Fragmentation Pathways:

-

Molecular Ion (M•+): The molecular ion peak is expected at m/z 179 . Due to the presence of a single nitrogen atom, this peak will have an odd nominal mass, consistent with the Nitrogen Rule.[4] Its intensity may be moderate to low due to the compound's susceptibility to fragmentation.

-

Alpha-Cleavage (α-cleavage): This is the most characteristic fragmentation for cyclic amines.[4] The cleavage occurs at the C-C bond adjacent to the nitrogen atom within the cyclopentyl ring. This results in the loss of a C₄H₈ radical, leading to the formation of a highly stable, resonance-stabilized iminium ion. This ion is often the base peak in the spectrum.

-

m/z 124: [C₇H₇FN]+ - This peak arises from the loss of a butylene radical (•C₄H₈, 55 Da) from the molecular ion.

-

-

Formation of Fluorotropylium Ion: Aromatic systems often rearrange to form stable tropylium cations. The fluorophenyl moiety can undergo rearrangement and cleavage to produce the fluorotropylium ion.

-

m/z 109: [C₇H₅F]+ - This ion is a key diagnostic marker for the fluorophenyl portion of the molecule.

-

-

Loss of Cyclopentyl Ring: Cleavage of the bond between the cyclopentyl ring and the fluorophenyl-amino group can occur.

-

m/z 110: [C₆H₅FN]+ - Represents the fluorophenylamine radical cation.

-

Diagram: Proposed EI Fragmentation Pathway

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(4-Fluorophenyl)cyclopentanamine

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 1-(4-Fluorophenyl)cyclopentanamine. Aimed at researchers, scientists, and drug development professionals, this document details the fundamental principles of IR spectroscopy, presents validated experimental protocols for sample analysis, and offers an in-depth analysis of the compound's characteristic spectral features. By correlating specific vibrational modes to the molecular structure, this guide serves as an essential resource for the qualitative identification, structural elucidation, and purity assessment of this important chemical entity. Methodologies covered include both traditional Potassium Bromide (KBr) pelleting and modern Attenuated Total Reflectance (ATR) techniques, ensuring broad applicability in diverse laboratory settings.

Introduction: The Role of Vibrational Spectroscopy in Chemical Analysis

This compound is a chemical compound featuring a primary amine attached to a cyclopentyl ring, which is in turn substituted with a 4-fluorophenyl group. Its structural complexity, combining aliphatic, aromatic, and halogenated moieties, makes it a molecule of interest in synthetic chemistry and as a potential building block in pharmaceutical development.

In this context, Fourier-Transform Infrared (FTIR) spectroscopy emerges as a powerful, rapid, and non-destructive analytical technique.[1] It is exceptionally suited for the identification of functional groups and for providing a unique molecular "fingerprint" of a compound.[2][3] This guide establishes a robust protocol for analyzing this compound, explaining the causality behind experimental choices to ensure the generation of high-quality, reproducible spectral data for confident structural confirmation and quality control.

Theoretical Principles of Infrared Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter.[4] When a molecule is exposed to infrared light, it absorbs energy at specific frequencies that correspond to the vibrational energies of its chemical bonds. These absorptions are observed as peaks in an IR spectrum.[4] The primary vibrational modes responsible for these peaks are stretching (a change in bond length) and bending (a change in bond angle).

The resulting spectrum is a plot of light intensity (as % Transmittance or Absorbance) versus wavenumber (in cm⁻¹).[4] The spectrum is typically divided into two main regions:

-

Functional Group Region (4000 cm⁻¹ to ~1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., N-H, C-H, C=C).[2]

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of peaks arising from the coupled vibrations of the entire molecule. This pattern is unique to each compound, serving as a definitive identifier, much like a human fingerprint.[2]

Experimental Protocols: Acquiring the IR Spectrum

The choice of sampling technique is critical for obtaining a high-quality spectrum. Below are two validated methods for the analysis of this compound, which is typically a solid at room temperature.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method provides excellent spectral detail but requires careful sample preparation.[5] The principle relies on dispersing the solid sample within an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.

Step-by-Step Protocol:

-

Material Preparation: Gently dry spectroscopy-grade KBr powder in an oven to remove absorbed moisture, which can interfere with the spectrum (broad peak ~3400 cm⁻¹).[5] Clean an agate mortar and pestle thoroughly with a suitable solvent (e.g., ethanol) and ensure they are completely dry.[6]

-

Sample Grinding: Place approximately 1-2 mg of the this compound sample into the agate mortar and grind to a fine, consistent powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[5] The sample concentration should be between 0.2% and 1%.[7] Mix thoroughly with the sample by gentle grinding until the mixture is homogenous. Causality: Inhomogeneous mixing leads to scattering of the IR beam and a poor-quality, noisy spectrum.[7]

-

Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet.

-

Data Acquisition:

-

Place the pellet in the spectrometer's sample holder.

-

Collect a background spectrum of the empty sample compartment to ratio against the sample spectrum.[8] This step is crucial as it removes spectral contributions from atmospheric water and carbon dioxide.

-

Collect the sample spectrum.

-

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation, making it highly efficient for routine analysis.[1][9][10][11] The technique works by pressing the sample against a crystal of high refractive index (e.g., diamond or germanium). An IR beam is passed through the crystal and reflects off the internal surface, creating an evanescent wave that penetrates a few micrometers into the sample, allowing for the measurement of its absorbance.[10][12]

Step-by-Step Protocol:

-

Instrument Setup: Ensure the ATR accessory is correctly installed in the spectrometer.

-

Background Collection: With the ATR crystal clean and free of any residue, collect a background spectrum. This accounts for the absorbance of the crystal and the ambient environment.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal surface.

-

Apply Pressure: Use the accessory's pressure clamp to press the sample firmly and evenly against the crystal. Causality: Good contact between the sample and the crystal is essential for a strong, well-defined signal. Air gaps will significantly weaken the spectral intensity.[10]

-

Data Acquisition: Collect the sample spectrum.

-

Cleaning: After analysis, thoroughly clean the crystal surface with a soft cloth and a suitable solvent (e.g., isopropanol or ethanol) to prevent cross-contamination.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for both KBr and ATR FTIR analysis.

Caption: Workflow for FTIR analysis using KBr and ATR methods.

Spectral Interpretation and Analysis

The infrared spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The interpretation begins with the higher frequency functional group region and proceeds to the complex fingerprint region.[2][3]

Molecular Structure:

-

Primary Amine (-NH₂): Responsible for N-H stretching and bending vibrations.

-

Cyclopentane Ring: Gives rise to aliphatic C-H stretching and bending.

-

1,4-Disubstituted (para) Fluorophenyl Ring: Produces aromatic C-H and C=C stretching, C-H out-of-plane bending, and a strong C-F stretch.

Predicted Absorption Bands

The following table summarizes the key vibrational modes and their expected wavenumber ranges for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium, Sharp (two bands) |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring | Medium to Weak |

| 2960 - 2850 | C-H Stretch (sp³) | Cyclopentane Ring | Strong |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |

| 1600 & 1500 | C=C Ring Stretch | Aromatic Ring | Medium, Sharp |

| ~1450 | C-H Bend (Scissoring) | Cyclopentane Ring (CH₂) | Medium |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1250 - 1100 | C-F Stretch | Aryl-Fluoride | Very Strong |

| 900 - 690 | N-H Wag | Primary Amine (-NH₂) | Broad, Strong |

| 840 - 810 | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | Strong |

Detailed Peak Assignments

-

N-H Stretching (3450 - 3300 cm⁻¹): As a primary amine, the molecule will show two distinct bands in this region.[13] These correspond to the asymmetric and symmetric N-H stretching modes and are a definitive indicator of the -NH₂ group.[14][15] Their appearance is typically sharper than the broad O-H stretch of alcohols.[13]

-

C-H Stretching (3100 - 2850 cm⁻¹): This region will contain multiple peaks. The weaker absorptions just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring (sp² carbons).[16] The stronger, more intense peaks falling below 3000 cm⁻¹ are due to the C-H bonds of the cyclopentane ring (sp³ carbons).

-

Fingerprint Region (< 1650 cm⁻¹):

-

N-H Bend (~1650 - 1580 cm⁻¹): A strong scissoring vibration from the primary amine group is expected here.[14]

-

Aromatic C=C Stretch (~1600 & ~1500 cm⁻¹): Two sharp bands are characteristic of the carbon-carbon double bond stretching within the benzene ring.[17][18]

-

C-N and C-F Stretching (~1335 - 1100 cm⁻¹): This area will be dominated by very strong absorptions. The C-N stretch for an aromatic amine is typically strong and found between 1335-1250 cm⁻¹.[14] The C-F stretching vibration is one of the most intense and characteristic peaks in the spectrum, expected in the 1250-1100 cm⁻¹ range.[19] The coupling of these vibrations can create a complex but highly characteristic pattern.

-

C-H Out-of-Plane (OOP) Bending (~840 - 810 cm⁻¹): A strong peak in this region is highly diagnostic for 1,4-disubstitution (para) on a benzene ring.[17][18] Its presence strongly supports the proposed substitution pattern.

-

Data Validation and Troubleshooting

-

Baseline Quality: A flat baseline is indicative of a good measurement. A sloping baseline may result from a poorly prepared KBr pellet (light scattering) or an unsuitable ATR crystal.

-

Contamination: Sharp peaks around 2350 cm⁻¹ indicate atmospheric CO₂. A broad absorption centered around 3400 cm⁻¹ and a weaker one near 1640 cm⁻¹ suggest water contamination, often from moist KBr.[5]

-

Peak Intensity: If using ATR, ensure sufficient pressure is applied for adequate peak intensity. In KBr pellets, excessively high sample concentration can lead to total absorption (flat-topped peaks), while too little will result in a noisy spectrum with weak peaks.[7]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification and quality assessment of this compound. The molecule's spectrum is defined by a unique combination of features: the characteristic double peak of a primary amine's N-H stretch, the distinct absorptions of aliphatic and aromatic C-H bonds, and a highly intense C-F stretching band. Most notably, the strong out-of-plane bending absorption around 840-810 cm⁻¹ provides clear evidence of the 1,4-disubstituted aromatic ring. By following the detailed protocols and interpretative guidance presented in this document, researchers can confidently utilize FTIR spectroscopy to confirm the identity and integrity of this compound.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

Dowling, D. P., et al. (2010). FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane. ResearchGate. Retrieved from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentanamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Specac Ltd. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Infinity Scientific. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentanamine: Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

-

Bruker Optics. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

-

Infrared & Raman Users Group. (n.d.). Fluorine Containing Compounds. IRUG. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the fluorinated microspheres prepared with various.... Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results. Retrieved from [Link]

-

International Journal of Scientific & Advanced Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

-

Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

-

Midac Corporation. (1996, December 12). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]

-

Smith, B. C. (2016, January 1). A Process for Successful Infrared Spectral Interpretation. Spectroscopy Online. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

M.I. Fan, et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectra data. NIST Chemistry WebBook. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Covalent Metrology. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]

-

Ugel04.gob.pe. (n.d.). Benzene Ring Ir Spectrum. Retrieved from [Link]

-

John Wiley & Sons, Ltd. (2013). Attenuated Total Reflection Fourier Transform Infrared Spectroscopy. Encyclopedia of Analytical Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopentene, 1-(4-pentenyl). PubChem. Retrieved from [Link]

-

METTLER TOLEDO. (2020, January 24). What is ATR? (Attenuated Total Reflectance). YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopentylamine. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)cyclopentene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Cyclopentyl-1-phenylethanamine. PubChem. Retrieved from [Link]

Sources

- 1. covalent.com [covalent.com]

- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. azooptics.com [azooptics.com]

- 5. shimadzu.com [shimadzu.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. helsinki.fi [helsinki.fi]

- 8. midac.com [midac.com]

- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 10. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 11. chem4100.wdfiles.com [chem4100.wdfiles.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 18. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)cyclopentanamine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Fluorophenyl)cyclopentanamine and its hydrochloride salt. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural characteristics, spectral data, and key physicochemical parameters that influence the compound's behavior in various experimental and biological systems. The guide also outlines detailed methodologies for the synthesis and experimental determination of these properties, offering practical insights to facilitate further research and application.

Introduction

This compound is a primary amine featuring a cyclopentyl ring and a 4-fluorophenyl substituent. This structural motif is of significant interest in medicinal chemistry due to the favorable properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity to target proteins. Understanding the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent or as a key intermediate in the synthesis of more complex molecules. This guide will serve as a technical resource, providing both compiled data and the scientific rationale behind the experimental determination of its core properties.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₄FN

-

Molecular Weight: 179.23 g/mol

-

CAS Number: Not available for the free amine; 1209904-53-9 for the hydrochloride salt.[1]

-

Chemical Structure:

The structure reveals a chiral center at the C1 position of the cyclopentyl ring, directly attached to both the phenyl ring and the amine group. Therefore, this compound can exist as a racemic mixture of two enantiomers. The fluorine atom at the para-position of the phenyl ring significantly influences the electronic properties of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below. It is important to note that experimental data for the free amine is limited, and some values are estimated based on closely related analogs.

| Property | Value | Remarks |

| Molecular Formula | C₁₁H₁₅ClFN | For the hydrochloride salt.[1] |

| Molecular Weight | 215.7 g/mol | For the hydrochloride salt.[1] |

| Melting Point | Not available | Experimental determination is recommended. |

| Boiling Point | Not available | Experimental determination is recommended. |

| Aqueous Solubility | Expected to be low for the free amine, higher for the hydrochloride salt. | The amine group enhances solubility in acidic aqueous solutions. |

| pKa | Estimated 9-11 | Typical range for primary amines. |

| logP | Estimated ~2.6 | Based on the calculated XLogP3 of 2.6 for the analogous 1-(4-Chloro-2-fluorophenyl)cyclopentan-1-amine.[2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a Grignard reaction with cyclopentanone, followed by subsequent chemical transformations.

Synthetic Pathway Overview

The synthesis can be conceptualized as a multi-step process, which is visualized in the following workflow diagram.

Caption: Workflow for pKa determination by potentiometric titration.

Causality in Experimental Choices:

-

Solvent System: A mixed solvent system may be necessary if the free amine has low aqueous solubility.

-

Standardized Titrant: Using a standardized strong acid ensures accurate determination of the molar equivalents.

-

Inert Atmosphere: Performing the titration under an inert atmosphere (e.g., nitrogen) prevents the absorption of atmospheric CO₂, which could affect the pH.

Determination of logP

The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's pharmacokinetic properties. The shake-flask method is a reliable approach for its determination.

Caption: Shake-flask method for logP determination.

Self-Validating System:

-

Purity of Solvents: The n-octanol and water should be of high purity and pre-saturated with each other to ensure accurate partitioning.

-

Equilibrium Time: The shaking time must be sufficient to reach equilibrium. This can be validated by measuring the concentration at different time points until it becomes constant.

-

Concentration Measurement: The analytical method used to measure the concentration in each phase must be validated for linearity, accuracy, and precision.

Safety and Handling

The hydrochloride salt of this compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential in drug discovery and chemical synthesis. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with robust protocols for their experimental determination. The synthesis and characterization data presented herein offer a solid foundation for researchers to build upon. Further experimental validation of the predicted properties is encouraged to create a more complete and accurate profile of this promising molecule.

References

-

1-(4-Chloro-2-fluorophenyl)cyclopentan-1-amine. PubChem. [Link]

Sources

An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclopentan-1-amine (CAS 160001-92-3)

A Note on a Compound with a Limited Public Record

This technical guide addresses the chemical entity 1-(4-Fluorophenyl)cyclopentan-1-amine, identified by the CAS number 160001-92-3. It is imperative for the reader to understand that, as of the date of this document, there is a notable absence of peer-reviewed scientific literature and detailed experimental data for this specific compound in the public domain. Consequently, this guide will provide the available factual information and then extrapolate potential properties, applications, and safety considerations based on the analysis of structurally analogous compounds. This approach is intended to offer a foundational understanding for researchers and drug development professionals while clearly delineating established data from scientific inference.

Part 1: Core Chemical Identity and Physicochemical Properties

Chemical Name: 1-(4-Fluorophenyl)cyclopentan-1-amine[1]

Molecular Formula: C₁₁H₁₄FN[2]

Chemical Structure:

Caption: A proposed initial in vitro screening cascade for 1-(4-Fluorophenyl)cyclopentan-1-amine.

Part 3: Synthesis and Handling

Synthesis:

Handling and Safety: